Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid and contains a bromine atom and a methyl group attached to the phenyl ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-methylphenyl)prop-2-enoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alkene or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol), room temperature to moderate heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), room temperature to reflux conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alkenes or alkanes.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and the conjugated double bond system play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the conjugated system can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)prop-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a bromine atom, leading to different reactivity and applications.
Methyl 3-(2-bromo-4-methylphenyl)prop-2-enoate: Similar structure but with the bromine atom in a different position, affecting its chemical behavior
Uniqueness
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both a bromine atom and a conjugated double bond system. This combination imparts distinct reactivity, making it a valuable intermediate in various chemical transformations and research applications.
Properties
CAS No. |
140473-84-3 |
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Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-7H,1-2H3 |
InChI Key |
AICAJSASPLCNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)OC)Br |
Origin of Product |
United States |
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